molecular formula C7H13ClN2O B3077527 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride CAS No. 1048640-92-1

2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride

Cat. No.: B3077527
CAS No.: 1048640-92-1
M. Wt: 176.64 g/mol
InChI Key: BYPDTHGHZLIZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is a product for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C7H12N2O . Detailed structural information or crystal structure data is not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular weight is 176.64 .

Scientific Research Applications

  • Cardiotoxicity of Psychoactive Substances : A study investigated the cardiotoxic effects of two psychoactive substances, 25D-NBOMe and 25C-NBOMe. These substances share structural similarities with the compound . The research found potential cardiotoxicity, especially regarding cardiac rhythm, which suggests that similar compounds might exhibit related effects (Yoon et al., 2019).

  • Metabolism of Phenethylamine in Rats : Another study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), another psychoactive phenethylamine. The findings could provide insights into the metabolic pathways and potential interactions of similar compounds (Kanamori et al., 2002).

  • Neurokinin-1 Receptor Antagonist : Research on a neurokinin-1 receptor antagonist, which is orally active and water-soluble, might offer insights into the development of similar compounds for clinical use in areas like emesis and depression (Harrison et al., 2001).

  • Synthesis and Antioxidant Activities of Triazoles : A study on the synthesis of new trisubstituted triazoles, which were characterized for their antioxidant properties, could provide a foundation for researching similar compounds (Sancak et al., 2012).

  • Schiff Base Complexes for Corrosion Inhibition : Research on cadmium(II) Schiff base complexes, specifically for corrosion inhibition on mild steel, highlights the potential industrial applications of similar compounds (Das et al., 2017).

  • Chemical Synthesis of Nonbenzenoid Analogs of Biogenic Amine : A study conducted on the synthesis of 2-(4-Azulenyl)ethanamine derivatives, as nonbenzenoid analogs of biologically active amines, could be relevant for understanding the synthesis and properties of similar compounds (Kurokawa, 1983).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5-7(3-4-8)6(2)10-9-5;/h3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPDTHGHZLIZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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